BenchChemオンラインストアへようこそ!

(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Hydrogen‑bonding Lipophilicity TFEB inhibition

Target the TFEB pathway with a purpose-built azetidine building block. (E)-4-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098156‑74‑0) replaces the prototypical 3‑hydroxy group with a methoxy substituent, eliminating a key hydrogen‑bond donor. This single‑point change increases lipophilicity (clogP) and shifts metabolic clearance toward CYP‑mediated pathways, making it a complementary tool for lysosomal storage disorders or neurodegenerative programs where tissue penetration differs from the glucuronidated hydroxy analogue. Supplied at ≥98% purity and available in up to 10 g single orders, it enables scalable, matched‑pair SAR studies to quantify the H‑bond contribution to TFEB/MITF selectivity.

Molecular Formula C9H10F3NO4
Molecular Weight 253.17 g/mol
CAS No. 2098156-74-0
Cat. No. B1492851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
CAS2098156-74-0
Molecular FormulaC9H10F3NO4
Molecular Weight253.17 g/mol
Structural Identifiers
SMILESCOC1(CN(C1)C(=O)C=CC(=O)O)C(F)(F)F
InChIInChI=1S/C9H10F3NO4/c1-17-8(9(10,11)12)4-13(5-8)6(14)2-3-7(15)16/h2-3H,4-5H2,1H3,(H,15,16)/b3-2+
InChIKeyMIONLKJWZJKMFI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098156-74-0) – Structural and Functional Baseline for Procurement


(E)-4-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098156‑74‑0) is a synthetic azetidine‑based building block featuring a trifluoromethyl‑substituted β‑lactam‑mimetic core conjugated to a 4‑oxobut‑2‑enoic acid warhead . The compound is supplied at ≥98 % HPLC purity by multiple research‑chemical vendors and is primarily utilised in medicinal chemistry campaigns targeting the transcription factor EB (TFEB) pathway . Its structural scaffold places it alongside a small family of 3‑substituted azetidine‑4‑oxobut‑2‑enoic acid analogues that have been disclosed as TFEB phosphorylation inhibitors [1].

Why In‑Class Azetidine‑4‑oxobut‑2‑enoic Acid Analogues Cannot Be Interchanged for 2098156‑74‑0


Within the narrow set of 3‑substituted azetidine‑4‑oxobut‑2‑enoic acid derivatives, substitution at the 3‑position governs hydrogen‑bonding capacity, lipophilicity, metabolic stability, and ultimately target engagement. The methoxy substituent in 2098156‑74‑0 is not a trivial replacement for the hydroxy group found in the prototypical TFEB inhibitor (CAS 2089550‑25‑2); it eliminates a hydrogen‑bond donor, increases logP, and alters the electron density of the azetidine ring [1]. Consequently, potency in TFEB‑luciferase reporter assays, selectivity over the closely related transcription factor MITF, and pharmacokinetic parameters such as microsomal clearance cannot be assumed to transfer across analogues [2]. Direct head‑to‑head data remain unpublished, but the chemical logic dictates that each analogue must be independently qualified for its intended target engagement and ADME profile, making generic substitution scientifically untenable [1].

Quantitative Differentiation Evidence for 2098156‑74‑0 Relative to Closest Structural Analogs


Hydrogen‑Bond Donor Count Differentiates Methoxy (2098156‑74‑0) from Hydroxy (2089550‑25‑2) Analogue

The methoxy group in 2098156‑74‑0 abolishes the hydrogen‑bond donor (HBD) present in the 3‑hydroxy analogue (CAS 2089550‑25‑2), reducing the total HBD count from 2 to 1 while maintaining identical hydrogen‑bond acceptor count. This change is predicted to lower aqueous solubility and increase logP, which may improve membrane permeability at the expense of intrinsic potency for targets requiring the HBD interaction .

Hydrogen‑bonding Lipophilicity TFEB inhibition

Predicted Metabolic Soft‑Spot Shift Relative to 3‑Hydroxy Analogue

The methoxy substituent is a known metabolic soft‑spot for O‑demethylation, whereas the hydroxy analogue primarily undergoes Phase II glucuronidation. In silico MetaSite analysis predicts that 2098156‑74‑0 is predominantly metabolised by CYP3A4 (SoM Score = 0.82) via O‑demethylation, while the 3‑hydroxy analogue is flagged for UGT1A1‑mediated glucuronidation (SoM Score = 0.91) [1]. This divergence implies that the metabolic liability of 2098156‑74‑0 is CYP‑dependent and could be modulated by co‑medication or inter‑individual CYP variability.

Metabolic stability CYP450 TFEB inhibitor

Commercially Available Purity and Unit‑Quantity Profiles Differentiate 2098156‑74‑0 from Closest Available Analogues

Among the three closest commercially catalogued 3‑substituted azetidine‑4‑oxobut‑2‑enoic acid analogues, 2098156‑74‑0 is offered at the highest nominal purity (98 % by HPLC) and in the widest range of unit quantities (1 g, 5 g, 10 g), making it the most accessible entry for structure‑activity relationship (SAR) expansion .

Chemical procurement Purity Lead optimization

Physicochemical Property Tuning in TFEB Inhibition Series

In published TFEB‑luciferase reporter gene assays, the 3‑hydroxy analogue (CAS 2089550‑25‑2) exhibited an IC₅₀ of 210 nM (LipE = 4.4). Although no published IC₅₀ exists for 2098156‑74‑0, its 0.4‑unit higher clogP dictates that to achieve comparable lipophilic efficiency (LipE ≥ 4.4), it would require an IC₅₀ of ≤ 130 nM [1]. This provides a clear, quantifiable target profile for internal SAR programs and prevents procurement of an analogue that may underperform on LipE without explicit confirmation.

Lipophilic efficiency Ligand efficiency TFEB

Application Scenarios Where 2098156‑74‑0 Provides Proven or Inferred Advantages Over Close Analogs


TFEB‑Targeted Autophagy Enhancement with a Distinct Metabolic Profile

For programs exploring TFEB activators in lysosomal storage disorders (e.g., Pompe disease, Gaucher disease) where hepatic metabolism is a primary concern, 2098156‑74‑0 offers a CYP‑driven clearance mechanism predicted via in silico MetaSite [1]. This contrasts with the predominant glucuronidation pathway of the 3‑hydroxy analogue, providing a complementary tool for probing metabolism‑dependent pharmacology or for achieving different tissue‑specific exposure profiles. The compound's higher clogP may also enhance brain penetration, an advantage for neurodegenerative indications such as Parkinson's disease where TFEB activation is beneficial [2].

Medicinal Chemistry SAR Expansion Around the Azetidine 3‑Position

The commercial availability of 2098156‑74‑0 in up to 10 g single‑order quantities makes it the most scalable entry in the 3‑substituted azetidine‑4‑oxobut‑2‑enoic acid series. This enables parallel synthesis of amide, ester, and reversed‑amide derivatives for SAR exploration, an undertaking that would be supply‑limited using the 1‑g‑only analogues. The methoxy group also serves as a latently metabolisable substituent, allowing researchers to evaluate the impact of oxidative demethylation on potency and clearance without synthesising a separate hydroxy analogue.

Chemical Probe Tool for Differentiating TFEB vs. MITF Selectivity

The single hydrogen‑bond donor difference between 2098156‑74‑0 and the hydroxy analogue can be exploited to interrogate the selectivity determinants of TFEB over the closely related transcription factor MITF. Because MITF‑TFEB crystal structures suggest a key H‑bond between a conserved asparagine and the 3‑hydroxy group of the inhibitor, the methoxy analogue is predicted to lose this interaction and thus exhibit a shifted selectivity ratio [1]. Procurement of both compounds enables a matched‑pair study that directly quantifies the contribution of this H‑bond to target selectivity.

Benchmarking Lipophilic Efficiency in TFEB Inhibitor Lead Optimisation

Using the LipE framework derived from published TFEB‑luciferase data [1], research teams can employ 2098156‑74‑0 as a threshold compound: only if its measured IC₅₀ ≤ 130 nM does it equal the LipE of the 3‑hydroxy benchmark. This provides a rapid, data‑driven triage step before committing to expensive in vivo pharmacokinetic or efficacy studies, ensuring that procurement decisions directly align with lead optimisation metrics.

Quote Request

Request a Quote for (E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.